Evacetrapib monohydrate
Description
Properties
CAS No. |
1259393-05-9 |
|---|---|
Molecular Formula |
C31H38F6N6O3 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid;hydrate |
InChI |
InChI=1S/C31H36F6N6O2.H2O/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37;/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45);1H2/t20?,22?,26-;/m0./s1 |
InChI Key |
SNDKWXRGPMCSQJ-IZIMYZCQSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C.O |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C.O |
Origin of Product |
United States |
Scientific Research Applications
Clinical Trials and Findings
Several key clinical trials have evaluated the efficacy and safety of evacetrapib:
-
ACCELERATE Trial :
- This Phase III trial involved 12,092 patients with high-risk vascular disease. Despite significant increases in HDL cholesterol (up to 133.2%) and decreases in LDL cholesterol (31.1%), the trial was terminated early due to a lack of efficacy, as there was no significant difference in major adverse cardiovascular events compared to placebo .
- The study highlighted that although evacetrapib improved lipid profiles substantially, it did not translate into a reduction in cardiovascular events, raising questions about the clinical utility of CETP inhibitors .
-
Combination Therapy Studies :
- Evacetrapib has been studied both as monotherapy and in combination with statins. In trials where it was administered alongside statins, evacetrapib showed additive effects on lowering LDL cholesterol and increasing HDL cholesterol .
- In one study, evacetrapib reduced lipoprotein(a) levels significantly (up to 40%) and total LDL particle concentrations by up to 54% when used alone or with statins .
-
Safety and Tolerability :
- Evacetrapib was generally well-tolerated among participants, but concerns regarding potential adverse effects related to HDL functionality were raised. Some studies suggested that the HDL particles generated by CETP inhibition may be dysfunctional, potentially increasing cardiovascular risk despite elevated HDL levels .
Data Summary
The following table summarizes key findings from clinical trials involving evacetrapib:
| Study | Population | Dosage | HDL-C Change | LDL-C Change | Primary Endpoint Results |
|---|---|---|---|---|---|
| ACCELERATE | High-risk vascular disease | 130 mg daily | +133.2% | -31.1% | No significant difference vs placebo |
| Monotherapy Study | Mildly hypercholesterolemic | 30 mg, 100 mg, 500 mg | Up to +131.6% | Up to -54% | Improved lipid profile but no CV event reduction |
| Combination Study | Patients on statins | Evacetrapib + Statins | Significant increases | Significant decreases | Additive effects observed |
Comparison with Similar Compounds
Table 1: Structural Comparison of CETP Inhibitors
| Compound | Core Structure | Key Functional Groups |
|---|---|---|
| Evacetrapib | Benzazepine | Monohydrate formulation |
| Torcetrapib | Dihydroquinoline | Fluorophenyl, trifluoromethyl |
| Anacetrapib | Oxazolidinone | Bicyclic aromatic system |
| Dalcetrapib | Thiopropionate | Thioester linkage |
Structural differences influence pharmacokinetic properties and metabolic stability. For instance, evacetrapib’s benzazepine backbone may contribute to its distinct excretion profile (93.1% fecal excretion) compared to other compounds .
Mechanism of Action
All four CETP inhibitors bind competitively to the N-terminal pocket of CETP, inhibiting lipid transfer via a shared mechanism . Crystallographic studies confirm that evacetrapib, torcetrapib, and anacetrapib adopt similar binding modes, stabilizing CETP in a conformation that prevents lipid shuttling . Despite structural variations, their primary inhibitory mechanism remains conserved.
Pharmacokinetic Profiles
Evacetrapib exhibits moderate CYP3A4 interaction, with ketoconazole (a CYP3A4 inhibitor) increasing its exposure by only 2.37-fold—below the threshold for classification as a sensitive substrate .
Table 2: Pharmacokinetic Comparison
Efficacy in Lipid Modulation
In phase II trials, evacetrapib (130 mg/day) increased HDL-C by 131% and reduced LDL-C by 32%, comparable to early results from Merck’s anacetrapib and Roche’s dalcetrapib .
Table 3: Lipid Modulation Efficacy
| Compound | HDL-C Increase (%) | LDL-C Decrease (%) | Clinical Outcome Benefit |
|---|---|---|---|
| Evacetrapib | 131 | 32 | None |
| Torcetrapib | 72 | 25 | Increased mortality |
| Anacetrapib | 138 | 40 | Modest (REVEAL trial) |
| Dalcetrapib | 31 | 7 | None |
Clinical Outcomes
The ACCELERATE trial highlighted evacetrapib’s failure to reduce composite cardiovascular endpoints (cardiovascular death, myocardial infarction, stroke) in diabetic and non-diabetic populations, despite favorable lipid changes . This aligns with torcetrapib’s discontinuation due to adverse outcomes and dalcetrapib’s neutral results in the dal-OUTCOMES trial . Anacetrapib, while showing modest benefit in the REVEAL trial, faced skepticism due to its long half-life and tissue accumulation concerns .
Preparation Methods
Povarov Reaction for Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline moiety in evacetrapib is synthesized via a Povarov reaction, a three-component cascade involving aniline, aldehyde, and enamine. A representative protocol involves reacting 4-trifluoromethylaniline with propionaldehyde in dichloromethane to form an imine intermediate, followed by addition of N-vinylformamide and catalytic TsOH at 0°C. This stereoselective process yields cis-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine (Compound B) with 59% yield after crystallization from heptanes. Nuclear magnetic resonance (NMR) analysis confirms the structure ( NMR (300 MHz, CDCl): δ 7.62 (s, 1H), 7.28 (d, 1H), 6.45 (d, J=8.4 Hz, 1H)).
Resolution of Racemic Intermediates
Chiral separation of racemic Compound B employs diastereomeric salt formation using L-tartaric acid in isopropanol. This step achieves >99% enantiomeric excess (ee) for the desired (4R)-configured amine, critical for CETP binding. The resolution process is optimized at 40–50°C with a solvent-to-solid ratio of 3:1, yielding 60% of the target enantiomer after recrystallization.
Continuous Ir-Catalyzed Manufacturing Process
Hydrogenation and Catalyst Screening
A continuous iridium-catalyzed hydrogenation process replaces traditional batch methods, enhancing scalability and reducing metal residues. Using [Ir(cod)Cl] with 1,10-phenanthroline ligands under 400 psi H, the reaction converts enamine 3 to tetrahydroquinoline 6 in 97.5% yield at 25°C (Table 1).
Table 1: Optimization of Ir-Catalyzed Hydrogenation Conditions
| Entry | Temp (°C) | H (psi) | Conversion (%) | Yield 6 (%) | Impurity 8 (%) |
|---|---|---|---|---|---|
| 1 | 25 | 400 | 99.93 | 97.46 | 1.04 |
| 2 | 15 | 400 | 99.91 | 96.42 | 1.16 |
| 3 | 5 | 400 | 99.92 | 95.97 | 1.60 |
Lower temperatures increase impurity 8 (cis-isomer), necessitating precise thermal control. Catalyst loading at S/C 1000 (substrate/catalyst ratio) balances cost and efficiency, achieving >98% conversion in 22 hours.
Solvent System and Oxygen Sensitivity
Reaction mixtures degrade upon oxygen exposure, necessitating nitrogen-purged solvents. Degassing sodium carbonate washes pre-crystallization improves mass balance from 93% to 95%. The solvent system transitions from toluene/ethanol/water to ethanol/water, reducing solubility discrepancies and enhancing hydrate stability.
Crystallization and Monohydrate Formation
Antisolvent Crystallization Dynamics
Evacetrapib monohydrate crystallization employs a 4:1 ethanol/water antisolvent mixture. Seeding at 0.357 wt% supersaturation induces nucleation, with cooling to 0–5°C optimizing crystal growth and impurity rejection (Table 2).
Table 2: Crystallization Efficiency vs. Distillation Volumes
| Entry | Distillation (vol) | EtOH Added (vol) | 6 Recovery (%) | 8 Rejection (%) |
|---|---|---|---|---|
| 1 | 2 | 1 | 77.3 | 44 |
| 2 | 2.75 | 1 | 36.9 | 55 |
| 3 | 3.5 | 1 | 0.4 | 44 |
Higher distillation volumes reduce supersaturation but increase yield losses, necessitating a balance at 2.75 volumes.
Hydrate Stabilization
Monohydrate formation is achieved through controlled water activity during crystallization. X-ray diffraction confirms the hydrate’s orthorhombic lattice, with water molecules occupying interstitial sites between benzazepine layers. Storage under 25% relative humidity prevents dehydration, maintaining pharmaceutical stability.
Impurity Profiling and Control
Oligomerization Byproducts
Amino aldehyde 12 , a degradation product of intermediate 11 , forms oligomers during prolonged storage. These are minimized by maintaining reaction pH <4 during hydrolysis and using fresh batches of TsOH.
Metal Residue Specifications
Iridium levels in the final API are controlled to <10 ppm through high-efficiency crystallization, eliminating the need for scavengers. Inductively coupled plasma mass spectrometry (ICP-MS) confirms residual Ir at 7.2 ppm under optimized conditions.
Comparative Analysis of Batch vs. Continuous Processes
Q & A
Q. What is the molecular mechanism by which evacetrapib monohydrate modulates HDL and LDL cholesterol levels?
this compound acts as a cholesteryl ester transfer protein (CETP) inhibitor, blocking the transfer of cholesteryl esters from HDL to LDL and VLDL particles. This inhibition increases HDL-C levels while reducing LDL-C concentrations. Key studies utilize in vitro CETP activity assays and in vivo lipoprotein profiling in animal models to validate target engagement .
Q. What experimental models are most suitable for preliminary efficacy testing of this compound?
Transgenic mice expressing human CETP or dyslipidemic rodent models (e.g., ApoE⁻/⁻ mice) are commonly used. Dosage ranges (10–300 mg/kg/day) and treatment duration (4–12 weeks) should align with pharmacokinetic data. Include control groups receiving vehicle or reference CETP inhibitors (e.g., anacetrapib) for comparative analysis .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Follow validated synthetic protocols with detailed characterization (e.g., NMR, HPLC purity >98%). Critical steps include monohydrate crystallization under controlled humidity and temperature. Cross-reference patent literature (e.g., WO2010129450A1) and provide raw spectral data in supplementary materials .
Advanced Research Questions
Q. How should researchers design a dose-response study to optimize this compound efficacy while minimizing off-target effects?
Use a nonlinear mixed-effects modeling (NONMEM) approach to analyze pharmacokinetic/pharmacodynamic (PK/PD) relationships. Incorporate sparse sampling in preclinical species (e.g., non-human primates) and validate with human hepatocyte assays to predict clinical dosing. Include toxicity endpoints (e.g., adrenal gland histopathology) at supratherapeutic doses .
Q. What strategies resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?
Analyze heterogeneity in patient cohorts (e.g., baseline HDL-C levels, genetic CETP polymorphisms) and methodological differences (e.g., trial duration, endpoint definitions). Conduct meta-analyses of phase III data (e.g., ACCELERATE trial) to identify subgroups with significant LDL-C reduction despite overall neutral cardiovascular outcomes .
Q. How can formulation challenges related to this compound’s poor aqueous solubility be addressed?
Employ solid dispersion techniques with hydrophilic carriers (e.g., HPMCAS-LF) or lipid-based delivery systems. Characterize dissolution profiles using USP apparatus II (pH 6.8 buffer) and validate bioavailability improvements in fed/fasted beagle dog models. Stability studies under ICH guidelines (25°C/60% RH) are critical .
Q. Which biomarkers best predict this compound’s therapeutic response in early-phase trials?
Prioritize CETP mass/activity, HDL particle number, and LDL oxidizability. Validate biomarkers via LC-MS/MS or ELISA in serial plasma samples. Correlate short-term biomarker changes with long-term cardiovascular endpoints using machine learning models (e.g., LASSO regression) .
Q. What analytical methods are recommended for detecting this compound degradation products?
Use HPLC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile gradient. Monitor major degradation pathways (e.g., hydrolysis of the trifluoromethyl group) under forced degradation conditions (40°C/75% RH, 0.1N HCl). Quantify impurities against ICH Q3B thresholds .
Q. How can translational studies improve the predictive value of preclinical data for this compound?
Integrate humanized liver models (e.g., FRG mice) to assess species-specific metabolism. Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical PK to humans. Validate with microdose phase 0 trials using ¹⁴C-labeled evacetrapib .
Q. What statistical approaches are optimal for analyzing heteroscedastic data in this compound trials?
Apply mixed-effects models with variance-stabilizing transformations (e.g., log or Box-Cox) for lipid parameter datasets. Use Benjamini-Hochberg correction for multiplicity in subgroup analyses. Pre-specify Bayesian adaptive designs in protocols to address interim efficacy futility .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
